molecular formula C7H16NO7P B038064 Diethyl (aminomethyl)phosphonate oxalate CAS No. 117196-73-3

Diethyl (aminomethyl)phosphonate oxalate

Cat. No. B038064
CAS RN: 117196-73-3
M. Wt: 257.18 g/mol
InChI Key: OVHZWLGNOJBTDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl (aminomethyl)phosphonate oxalate and its derivatives typically involves multi-step chemical reactions. For example, diethyl {(3-hydroxy- propyl)aminomethyl}phosphonates were prepared and characterized, demonstrating the versatility of phosphonate derivatives in chemical synthesis (Zamorano-Octaviano et al., 2006). Another study described the synthesis of diethyl ((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates via a one-pot three-component condensation reaction, showcasing an efficient method for producing complex phosphonate derivatives (Shaik et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound derivatives can be quite complex, with various studies exploring their crystallography and molecular geometry. For instance, diethyl-[bis-(p-chlorophenoxy)-methan]-phosphonate was examined for its crystal and molecular structure, providing insights into the geometry of such compounds and their structural correlations with NMR data (Kulpe & Seidel, 1980).

Chemical Reactions and Properties

Phosphonate derivatives exhibit a wide range of chemical reactions and properties. For example, their use as corrosion inhibitors has been documented, where diethyl (phenylamino) methyl) phosphonate derivatives demonstrated effective corrosion protection for carbon steel (Moumeni et al., 2020). Another study highlighted the green synthesis of diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates as potent α-glucosidase inhibitors, showing the biochemical applications of these compounds (Shaik et al., 2020).

Physical Properties Analysis

The physical properties of this compound derivatives can vary widely. Studies often focus on specific derivatives to characterize properties such as solubility, melting points, and crystal structures. For instance, the crystal and molecular structure analysis of diethyl-[bis-(p-chlorophenoxy)-methan]-phosphonate provided valuable information on its physical characteristics (Kulpe & Seidel, 1980).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for understanding the potential applications of this compound derivatives. The synthesis and use of these compounds in various reactions, such as the Kabachnik-Fields reaction for producing α-glucosidase inhibitors, highlight their chemical versatility and potential in medicinal chemistry (Shaik et al., 2020).

Scientific Research Applications

  • Organic Chemistry Applications:

    • Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is used as an Emmons-Horner Wittig reagent for converting aldehydes and ketones into compounds with high E selectivity (Netz & Seidel, 1992).
    • The synthesis of linear and cyclic aminomethanephosphonic acid esters derived from benzaldehyde derivatives, 3‐aminopropanol, and diethyl phosphite is another application, where diethyl (3-hydroxy-propyl)aminomethylphosphonates can be transformed into a seven-membered 1,4,2-oxazaphosphepane heterocycle (Zamorano-Octaviano et al., 2006).
  • Medicinal Chemistry:

    • Diethyl phosphonate demonstrates potential as an anticancer agent, especially in chemo-differentiation therapy for acute promyelocytic leukemia and other acute myeloid leukemias (Mohammadi et al., 2019).
    • Certain derivatives, like diethyl [(4-bromoanilino) (4-ethynyl-phenyl) methyl] phosphonate, have shown potential as enzyme inhibitors and antibacterial agents (Ouahrouch et al., 2014).
  • Corrosion Inhibition:

    • Diethyl (phenylamino) methyl) phosphonate derivatives are effective corrosion inhibitors for carbon steel, particularly in HCl medium (Moumeni et al., 2020).
  • Environmental Chemistry:

    • The environmental chemistry of phosphonates, including their behavior in water treatment and natural systems, is a crucial area of research. This includes their role in metal removal and the need for more research on their environmental behavior (Nowack, 2003).

Safety and Hazards

Diethyl (aminomethyl)phosphonate oxalate may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

diethoxyphosphorylmethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO3P.C2H2O4/c1-3-8-10(7,5-6)9-4-2;3-1(4)2(5)6/h3-6H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHZWLGNOJBTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN)OCC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117196-73-3
Record name Diethyl (aminomethyl)phosphonate oxalate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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